molecular formula C14H20Br2N2.ClH<br>C14H21Br2ClN2 B195416 Bromhexine hydrochloride CAS No. 611-75-6

Bromhexine hydrochloride

Katalognummer: B195416
CAS-Nummer: 611-75-6
Molekulargewicht: 412.59 g/mol
InChI-Schlüssel: UCDKONUHZNTQPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromhexine hydrochloride is a mucolytic agent widely used to treat respiratory conditions associated with excessive mucus secretion. It is derived from the Adhatoda vasica plant and was introduced into the market in 1963 . The compound helps in reducing the viscosity of mucus, thereby enhancing mucus clearance and improving breathing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of bromhexine hydrochloride involves several steps:

    Reaction of acetic anhydride with boric acid: to generate triacetic acid boric acid ester.

    Reaction of 2-amino-3,5-dibromo benzylalcohol with triacetic acid boric acid ester: to form 2-amino-3,5-dibromo benzylalcohol boron chelate.

    Reaction of the boron chelate with N-methylcyclohexylamine: to produce N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine (bromhexine).

    Reaction of bromhexine with hydrogen chloride: to yield crude this compound, which is then refined.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bromhexinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.

    Substitution: Halogensubstitutionsreaktionen sind aufgrund des Vorhandenseins von Bromatomen üblich.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wie Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid.

    Substitutionsreagenzien: Einschließlich Halogenierungsmittel.

Hauptprodukte: Die Reaktionen liefern typischerweise Derivate von Bromhexin mit modifizierten funktionellen Gruppen, die für weitere pharmazeutische Anwendungen verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Bromhexine hydrochloride functions by enhancing mucus clearance in the respiratory tract. It acts as a secretolytic agent, increasing the production of serous mucus, which reduces the viscosity of sputum, facilitating easier expectoration. The pharmacokinetic properties include:

  • Bioavailability : 75–80%
  • Metabolism : Extensive hepatic metabolism
  • Elimination Half-life : Approximately 12 hours
  • Excretion : Primarily through urine .

Respiratory Disorders

Bromhexine is indicated for various respiratory conditions associated with thick mucus, such as:

  • Chronic obstructive pulmonary disease (COPD)
  • Asthma
  • Bronchitis
  • Cystic fibrosis

Its effectiveness in these conditions is attributed to its ability to reduce mucus viscosity and enhance mucociliary clearance, thereby improving respiratory function and patient comfort .

COVID-19 Treatment

Recent studies have explored the potential of this compound in treating COVID-19. An open-label randomized controlled pilot study indicated that bromhexine may benefit patients with mild to moderate COVID-19 by improving chest imaging results and reducing the need for oxygen therapy, although these findings were not statistically significant . The drug's mechanism involves inhibition of the transmembrane serine protease 2 receptor, which plays a crucial role in viral entry into cells .

Efficacy in COVID-19 Patients

A pilot study involving 18 patients with moderate COVID-19 tested bromhexine against a control group receiving standard treatment. The results suggested a trend towards improved outcomes in the bromhexine group regarding lung function and discharge rates within 20 days, emphasizing the need for larger-scale trials to confirm these findings .

Long-term Use in Chronic Conditions

Long-term studies have evaluated bromhexine's safety and efficacy in chronic respiratory conditions. A systematic review highlighted its role in managing symptoms related to chronic bronchitis and cystic fibrosis, demonstrating significant improvements in quality of life and respiratory function metrics over extended use .

Data Tables

The following table summarizes key studies on this compound:

Study ReferenceCondition TreatedSample SizeKey Findings
COVID-1918Improved lung imaging; reduced oxygen therapy needs
Chronic BronchitisVariesEnhanced quality of life; improved lung function
General Respiratory DisordersVariesEffective in reducing mucus viscosity; well-tolerated

Biologische Aktivität

Bromhexine hydrochloride is a widely used mucolytic agent known for its ability to enhance mucus clearance in respiratory diseases. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, particularly in the context of viral infections such as COVID-19.

This compound acts primarily by modifying the rheological properties of mucus, thereby facilitating its clearance from the airways. The drug enhances the secretion of mucus components and stimulates ciliary activity. Key mechanisms include:

  • Mucolytic Activity : Bromhexine reduces mucus viscosity, allowing for easier expectoration.
  • Stimulation of Surfactant Production : It promotes the synthesis of pulmonary surfactant, which helps reduce surface tension in alveoli and aids in gas exchange.
  • Inhibition of Viral Entry : Recent studies have shown that bromhexine inhibits the transmembrane serine protease 2 (TMPRSS2), which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells .

Pharmacokinetics

Bromhexine is well-absorbed after oral administration, with a bioavailability of approximately 22-27% due to extensive first-pass metabolism. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid; linear pharmacokinetics
Volume of Distribution1209 ± 206 L (19 L/kg)
Protein Binding~95% bound to plasma proteins
Half-lifeApproximately 8 hours
MetabolismPrimarily hepatic

The drug crosses the blood-brain barrier and has higher concentrations in lung tissues compared to plasma .

Efficacy Against COVID-19

Recent studies have investigated bromhexine's role in treating COVID-19. A notable study indicated that prophylactic use of bromhexine was associated with a reduced incidence of symptomatic COVID-19 among medical staff . Another trial involving patients with mild-to-moderate COVID-19 demonstrated that bromhexine significantly reduced viral load compared to standard care alone .

Comparative Studies

Research comparing bromhexine with other mucolytics, such as N-acetylcysteine, showed that both drugs effectively reduced hospitalization rates and improved oxygen saturation levels in patients with respiratory conditions . The following table summarizes findings from various studies:

Study ReferencePopulationTreatment GroupOutcome MeasuresResults
Medical staffBromhexine prophylaxisSymptomatic COVID-19 incidenceReduced incidence (0/25 vs. 5/25; P = 0.02)
Hospitalized patientsBromhexine vs. ControlHospitalization ratesReduced rates and mortality (0% vs. 9.33%)
Mild-to-moderate COVID-19Bromhexine + SOCViral load reductionSignificant reduction in viral load (p < 0.05)

Case Studies

Several case studies have highlighted bromhexine's effectiveness in clinical settings:

  • Case Study on Chronic Bronchitis : Patients treated with bromhexine showed significant improvements in sputum viscosity and overall respiratory function after a regimen of 48 mg/day for 15 days .
  • COVID-19 Treatment Pilot Study : An open-label randomized controlled trial evaluated bromhexine's efficacy in patients with mild or moderate COVID-19, showing favorable outcomes in terms of symptom relief and viral load reduction .

Eigenschaften

IUPAC Name

2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDKONUHZNTQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3572-43-8 (Parent)
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045886
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-75-6
Record name Bromhexine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromhexine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromhexine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromhexine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromhexine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMHEXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC2ZOM3Z8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Composition: bromhexine hydrochloride (0.16 g/100 ml), maltitol liquid (50 g), benzoic acid (0.13 g/100 ml), flavourings, water.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
maltitol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromhexine hydrochloride
Reactant of Route 2
Reactant of Route 2
Bromhexine hydrochloride
Reactant of Route 3
Reactant of Route 3
Bromhexine hydrochloride
Reactant of Route 4
Reactant of Route 4
Bromhexine hydrochloride
Reactant of Route 5
Bromhexine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bromhexine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of bromhexine hydrochloride?

A1: this compound primarily acts as a mucolytic agent. It breaks down mucoproteins, which are key components of thick mucus secretions, thereby reducing mucus viscosity and facilitating expectoration [, , ]. [] [] []

Q2: Does this compound have any other notable targets in the body?

A2: Research suggests that this compound can inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme involved in viral entry into host cells []. This finding has sparked interest in its potential as a prophylactic or treatment option for viral infections like COVID-19 [, , ]. [] [] []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H21Br2N2Cl, and its molecular weight is 412.6 g/mol.

Q4: Which analytical techniques are commonly used to characterize this compound?

A4: Several techniques are employed to characterize this compound, including:

  • High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative and quantitative analysis of this compound in various matrices [, , , , , , , ]. [] [] [] [] [] [] [] []
  • Spectrophotometry: Used for quantitative analysis based on light absorption properties [, , ]. [] [] []
  • Spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and X-ray Powder Diffraction (XRPD) are used to confirm structure, identify functional groups, and analyze crystal forms [, , , , ]. [] [] [] [] []
  • Differential Scanning Calorimetry (DSC): Provides information about thermal transitions and can be used to characterize solid-state properties []. []

Q5: How stable is this compound under different storage conditions?

A5: this compound exhibits varying stability depending on factors like temperature, humidity, and formulation. Studies have investigated its stability in oral solutions, injections, and solid dispersions [, , ]. [] [] []

Q6: What strategies have been explored to enhance the stability of this compound formulations?

A6: Researchers have investigated various approaches to improve stability, including:

  • Addition of Antioxidants: Ascorbic acid and arginine have been added to glucose injections to enhance stability []. []
  • pH Adjustment: Using acidity regulators like tartaric acid or hydrochloric acid to maintain a specific pH range [, , , , ]. [] [] [] [] []
  • Inclusion Complexation: Forming inclusion complexes with cyclodextrins, like methylated β-cyclodextrin (MβCD), can improve solubility, dissolution rate, and potentially stability []. []
  • Freeze-Drying: Lyophilization has been employed to produce stable freeze-dried powder injections [, ]. [] []

Q7: What are the common pharmaceutical formulations of this compound?

A7: this compound is available in various forms, including tablets, syrups, oral solutions, injections (liquid and powder), and formulations intended for inhalation [, , , , , , , , ]. [] [] [] [] [] [] [] [] []

Q8: How does the formulation of this compound affect its dissolution and solubility?

A8: Formulation plays a crucial role in dissolution and solubility:

  • Solid Dispersions: Preparing solid dispersions with polymers like PVP can significantly enhance the dissolution rate of this compound []. []
  • Inclusion Complexes: Complexes with cyclodextrins, such as MβCD, lead to improved solubility and faster dissolution, making the drug more readily available for absorption []. []

Q9: What are the key considerations for validating analytical methods for this compound?

A9: Method validation ensures accuracy, precision, and reliability:

  • Linearity: Demonstrating a linear relationship between drug concentration and instrument response over a defined range [, , , , , ]. [] [] [] [] [] []
  • Accuracy: Determining how close the measured values are to the true value, typically assessed through recovery studies [, , , , , ]. [] [] [] [] [] []
  • Precision: Evaluating the reproducibility of the method, often measured as relative standard deviation (RSD) [, , , , , ]. [] [] [] [] [] []
  • Specificity: Ensuring that the method selectively measures the target compound in the presence of other components in the sample matrix [, , , , , ]. [] [] [] [] [] []

Q10: What evidence supports the use of this compound in respiratory conditions?

A10: While primarily known as a mucolytic, studies have investigated its potential in specific conditions:

  • Chronic Obstructive Pulmonary Disease (COPD): Some research suggests that this compound might improve oxygen saturation and reduce respiratory rate in acute exacerbations of COPD []. []
  • Capillary Bronchitis: A study indicated that combining this compound with methylprednisolone might improve outcomes in children with capillary bronchitis, potentially by reducing inflammation and improving mucus clearance []. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.